N-isopropylquinoline-2-carboxamide chemical structure and properties
N-isopropylquinoline-2-carboxamide chemical structure and properties
An In-depth Technical Guide to N-isopropylquinoline-2-carboxamide: Structure, Synthesis, and Potential Applications
Introduction
The quinoline scaffold is a privileged heterocyclic motif, forming the structural core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] This bicyclic system, composed of a benzene ring fused to a pyridine ring, offers a versatile framework for chemical modification, leading to a diverse array of therapeutic agents.[3] Within this broad class, quinoline-2-carboxamides have emerged as a particularly promising group, demonstrating significant potential in oncology, infectious diseases, and inflammation research.[4][5]
This technical guide provides a comprehensive overview of N-isopropylquinoline-2-carboxamide, a specific derivative of this important chemical class. We will delve into its chemical structure, physicochemical properties, detailed synthetic protocols, and spectroscopic characterization. Furthermore, this guide will synthesize current knowledge on the biological and pharmacological profile of the broader quinoline-2-carboxamide class, highlighting the potential therapeutic avenues for N-isopropylquinoline-2-carboxamide. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutics.
Chemical Structure and Physicochemical Properties
N-isopropylquinoline-2-carboxamide is an organic compound featuring a quinoline ring system where the carboxylic acid at the 2-position is converted to a secondary amide with an isopropyl group.
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IUPAC Name: N-propan-2-ylquinoline-2-carboxamide[6]
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Molecular Formula: C₁₃H₁₄N₂O[6]
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Synonyms: N-isopropyl-2-quinolinecarboxamide
The structural and physicochemical properties of N-isopropylquinoline-2-carboxamide are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for designing experimental protocols.
| Property | Value | Reference |
| Molecular Weight | 214.27 g/mol | [7] |
| Monoisotopic Mass | 214.11061 Da | [6] |
| Physical Form | Solid | |
| Melting Point | 75–76 °C | [8] |
| XlogP (Predicted) | 2.2 | [6] |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 3 | [9] |
| Rotatable Bonds | 2 | [9] |
Synthesis of N-isopropylquinoline-2-carboxamide
The synthesis of N-isopropylquinoline-2-carboxamide is typically achieved through the amidation of quinoline-2-carboxylic acid (also known as quinaldic acid). This common and effective method involves a two-step process: the activation of the carboxylic acid followed by its reaction with isopropylamine.
The first step is the conversion of the carboxylic acid to a more reactive acyl chloride. This is commonly achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of dimethylformamide (DMF).[10][11][12] The resulting quinoline-2-carbonyl chloride is then reacted directly with isopropylamine in the presence of a base, such as triethylamine (TEA), to neutralize the HCl generated during the reaction, yielding the final amide product.[11][12]
Experimental Protocol: Synthesis via Acyl Chloride Intermediate
This protocol describes a representative lab-scale synthesis of N-isopropylquinoline-2-carboxamide from quinaldic acid.
Step 1: Formation of Quinoline-2-carbonyl Chloride
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Suspend quinaldic acid (1.0 g, 5.8 mmol) in anhydrous toluene (15 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[11]
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Carefully add thionyl chloride (2.1 mL, 28.9 mmol) to the suspension at room temperature.[10][11]
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Add a catalytic amount of dimethylformamide (DMF, 2 drops).[10][11]
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Heat the mixture to reflux and maintain for approximately 3 hours, or until the reaction is complete as monitored by TLC.[10][11]
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Allow the mixture to cool to room temperature and remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude quinoline-2-carbonyl chloride as a residue.[10] This intermediate is often used directly in the next step without further purification.[12]
Step 2: Amide Formation
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Dissolve the crude quinoline-2-carbonyl chloride in dry toluene (15 mL).[11][12]
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To this solution, add triethylamine (4.5 mL, 32.5 mmol) to act as an acid scavenger.[11][12]
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Slowly add isopropylamine (0.5 mL, 5.8 mmol) dropwise to the reaction mixture while stirring.
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Continue stirring the mixture at room temperature for 24 hours.[12]
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After the reaction is complete, remove the solvent under reduced pressure.[12]
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Extract the residue with a suitable organic solvent such as chloroform (CHCl₃).[11][12]
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Wash the combined organic layers with water and then with a saturated aqueous solution of NaHCO₃.[12]
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Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent to dryness under reduced pressure.[12]
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Purify the crude product by recrystallization from a suitable solvent like isopropanol or ethyl acetate to yield pure N-isopropylquinoline-2-carboxamide.[12]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of N-isopropylquinoline-2-carboxamide.
Spectroscopic Characterization
The confirmation of the chemical structure of N-isopropylquinoline-2-carboxamide relies on standard spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).[13][14]
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Infrared (IR) Spectroscopy: The IR spectrum provides evidence for the key functional groups. For N-isopropylquinoline-2-carboxamide, a characteristic absorption band for the N-H stretch of the secondary amide is expected around 3339 cm⁻¹.[12] A strong absorption corresponding to the amide carbonyl (C=O) stretch would typically appear in the region of 1640-1680 cm⁻¹.
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¹H NMR Spectroscopy: The proton NMR spectrum would show distinct signals corresponding to the different protons in the molecule. The isopropyl group would exhibit a doublet for the six methyl protons (-(CH₃)₂) and a septet for the single methine proton (-CH). The aromatic protons on the quinoline ring would appear as a series of multiplets in the downfield region (typically δ 7.5-8.5 ppm). A broad singlet for the amide N-H proton would also be present.
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¹³C NMR Spectroscopy: The carbon NMR spectrum would confirm the carbon framework. A signal for the amide carbonyl carbon would be expected in the range of δ 160-170 ppm. Signals for the carbons of the quinoline ring would appear in the aromatic region (δ 120-150 ppm), while the carbons of the isopropyl group would be found in the upfield aliphatic region.
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Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For N-isopropylquinoline-2-carboxamide (C₁₃H₁₄N₂O), the molecular ion peak [M]⁺ would be observed at m/z 214. The positive ion mode would likely show a prominent [M+H]⁺ peak at m/z 215.[6]
Biological and Pharmacological Profile
While extensive biological data specifically for N-isopropylquinoline-2-carboxamide is limited in publicly available literature, the broader class of quinoline-2-carboxamide derivatives has been the subject of intensive research, revealing a wide range of pharmacological activities.[1][4]
Anticancer Activity
A significant area of investigation for quinoline-2-carboxamides is their potential as anticancer agents.[1][13] Many derivatives have demonstrated cytotoxic effects against various cancer cell lines.[4] One of the key mechanisms of action is the inhibition of human dihydroorotate dehydrogenase (hDHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[13][14] As cancer cells have a high demand for nucleotides to support rapid proliferation, inhibiting this pathway is a validated strategy for cancer therapy.
Caption: Inhibition of hDHODH by quinoline-2-carboxamides disrupts pyrimidine biosynthesis.
Antimicrobial Activity
Derivatives of quinoline-2-carboxylic acid have also shown promising activity against a range of microbial pathogens.[1] A study involving a series of substituted quinoline-2-carboxamides, including N-isopropylquinoline-2-carboxamide, screened them for antimycobacterial activity.[12][15] Several compounds in this class showed higher efficacy against Mycobacterium tuberculosis than standard drugs like isoniazid, while maintaining low cytotoxicity against human cell lines.[12]
Other Potential Activities
The versatility of the quinoline-2-carboxamide scaffold has led to its exploration for other therapeutic targets. These include:
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Anti-inflammatory and Analgesic Activity: Structurally related quinoline carboxamides have been reported to possess anti-inflammatory and analgesic properties.[5]
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Antiviral Potential: Some quinoline derivatives have been investigated for their ability to inhibit viral replication.[1]
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Herbicidal Activity: Certain quinoline-2-carboxamides have been found to inhibit photosynthetic electron transport (PET) in spinach chloroplasts, indicating potential applications as herbicides.[12][15]
Conclusion
N-isopropylquinoline-2-carboxamide is a readily synthesizable derivative of the pharmacologically significant quinoline class. Its structure is well-characterized by standard spectroscopic methods, and established protocols allow for its efficient preparation. While specific biological data on this compound is emerging, the extensive research into the broader family of quinoline-2-carboxamides provides a strong rationale for its further investigation. The demonstrated potential of this chemical class as anticancer agents (particularly as hDHODH inhibitors) and antimicrobial compounds makes N-isopropylquinoline-2-carboxamide and its analogues compelling candidates for continued research and development in medicinal chemistry. Future studies should focus on elucidating its specific biological targets and optimizing its structure to enhance potency and selectivity for various therapeutic applications.
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